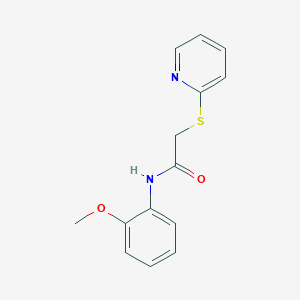

![molecular formula C10H15N3O2S B5539560 N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5539560.png)

N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazole and morpholine derivatives involves multi-step processes, including esterification, amidation, and condensation reactions. A notable example is the preparation of 2,5-disubstituted 1,3,4-oxadiazole compounds, where aryl/aralkyl organic acids undergo successive transformations into esters, hydrazides, 1,3,4-oxadiazol-2-thiols, and finally coupling with bromoacetamides in the presence of DMF and sodium hydride (Gul et al., 2017).

Molecular Structure Analysis

Crystal structure analyses have been conducted on compounds with similar motifs, revealing insights into the stereochemistry and electronic configuration of thiazole and morpholine derivatives. These studies provide a foundation for understanding the molecular geometry and intermolecular interactions present in N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]acetamide derivatives (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of thiazole and morpholine compounds includes interactions with various reagents to form bi-heterocycles, showcasing their versatility in synthesizing novel compounds with potential biological activities. For instance, reactions involving electrophiles and nucleophiles have been explored to produce compounds with enhanced enzyme inhibitory and antimicrobial properties (Abbasi et al., 2018).

科学的研究の応用

Antimicrobial and Hemolytic Activity

Research into 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has shown promising antimicrobial properties. These compounds, synthesized through a series of chemical reactions involving aryl/aralkyl organic acids, have been evaluated for their effectiveness against selected microbial species. The antimicrobial screening indicated variable activity levels relative to reference standards, with compounds demonstrating less toxicity and potential for further biological exploration except for those exhibiting higher cytotoxicity (Gul et al., 2017).

Src Kinase Inhibitory and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These compounds, containing thiazole instead of pyridine, have shown inhibition of c-Src kinase and the potential to inhibit cell proliferation of various cancer cells, including colon carcinoma and breast carcinoma cells. This research provides insights into the structural activity relationship and the potential therapeutic applications of these compounds (Fallah-Tafti et al., 2011).

Crystal Structural Analysis

The crystal structures of two (oxothiazolidin-2-ylidene)acetamides have been described, providing a comparison with related structures and contributing to the understanding of the structural characteristics of similar compounds. This research aids in the comprehension of the molecular configurations and potential interactions of these compounds (Galushchinskiy et al., 2017).

Anticonvulsant Agents

Studies on benzothiazole derivatives having acetamido and carbothioamido pharmacophores have explored their potential as anticonvulsant agents. The morpholino and imidazolyl derivatives, in particular, have shown promising lead characteristics for anticonvulsant properties, highlighting the potential for further drug development in this area (Amir et al., 2011).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, which have been characterized and evaluated for their antioxidant activity. These studies contribute to the understanding of the impact of hydrogen bonding on the self-assembly process and the potential antioxidant applications of these complexes (Chkirate et al., 2019).

特性

IUPAC Name |

N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-8(14)12-10-11-6-9(16-10)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOLWSAWCOMIDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)

![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)

![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5539581.png)

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)